(2-Benzylcyclopropyl)methanesulfonyl fluoride
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Overview
Description
(2-Benzylcyclopropyl)methanesulfonyl fluoride: is an organic compound with the molecular formula C11H13FO2S It is a sulfonyl fluoride derivative, characterized by the presence of a benzyl group attached to a cyclopropyl ring, which is further connected to a methanesulfonyl fluoride moiety
Mechanism of Action
Target of Action
The primary target of (2-Benzylcyclopropyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system. It is responsible for the breakdown of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
This compound acts as a potent inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the nervous system .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning. The increase in acetylcholine concentration can lead to enhanced transmission of nerve signals in these pathways .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine concentration can have various effects at the molecular and cellular levels. These effects depend on the specific physiological systems and processes in which acetylcholine plays a role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylcyclopropyl)methanesulfonyl fluoride typically involves the reaction of a cyclopropyl derivative with a sulfonyl fluoride precursor. One common method is the fluorosulfonylation of cyclopropyl benzyl compounds using fluorosulfonyl radicals. This reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes utilize fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Benzylcyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone .
Scientific Research Applications
Chemistry: In organic synthesis, (2-Benzylcyclopropyl)methanesulfonyl fluoride is used as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various organic compounds .
Biology and Medicine: Sulfonyl fluorides are known to act as covalent inhibitors of serine hydrolases, making them useful in the development of drugs targeting these enzymes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
- Trifluoromethanesulfonyl fluoride (triflic fluoride)
- Methanesulfonyl fluoride
- Benzylsulfonyl fluoride
These compounds exhibit similar reactivity patterns but may have different applications based on their specific structures and properties .
Properties
IUPAC Name |
(2-benzylcyclopropyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPHBLIEYSREHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CS(=O)(=O)F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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